molecular formula C13H12O5 B13931500 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid

4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13931500
M. Wt: 248.23 g/mol
InChI Key: SDAICBIYAVPOKY-UHFFFAOYSA-N
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Description

4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid is a polycyclic aromatic compound featuring a naphthalene backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4, 5, and 8, respectively, along with a carboxylic acid (-COOH) at position 2. This substitution pattern confers unique chemical and biological properties, making it a subject of interest in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-10-3-4-11(18-2)12-8(10)5-7(13(15)16)6-9(12)14/h3-6,14H,1-2H3,(H,15,16)

InChI Key

SDAICBIYAVPOKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=C(C2=C(C=C1)OC)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- typically involves the functionalization of naphthalene derivatives. One common method includes the hydroxylation and methoxylation of naphthalene carboxylic acid under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitution pattern on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available naphthalene derivatives. The process often includes steps such as nitration, reduction, and esterification, followed by selective hydroxylation and methoxylation. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid Naphthalene -OH (C4), -OCH₃ (C5, C8), -COOH (C2) C₁₃H₁₂O₅ Potential pharmaceutical intermediate
2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Tetrahydro-naphthalene -NH₂ (C2), -OCH₃ (C5, C8), -COOH (C2) C₁₃H₁₇NO₄ Enhanced solubility due to amino group
5-Phenyl-1,3-oxazole-4-carboxylic acid Oxazole -Ph (C5), -COOH (C4) C₁₀H₇NO₃ Heterocyclic scaffold for drug design
5,6,7,8-Tetrahydro-2-naphthalenecarboxylic acid Tetrahydro-naphthalene -COOH (C2), no additional substituents C₁₁H₁₂O₂ Reduced aromaticity; improved metabolic stability
4-Hydroxy-5,8-dimethyl-quinoline-3-carboxylic acid ethyl ester Quinoline -OH (C4), -CH₃ (C5, C8), -COOEt (C3) C₁₄H₁₅NO₃ Ester derivative for controlled drug release

Key Research Findings

  • Synthetic Feasibility : The synthesis of 4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid may require protective group strategies to prevent decomposition during methylation, as observed in related compounds .
  • Biological Activity: Structural analogs with amino or ester groups demonstrate varied pharmacokinetic profiles, emphasizing the need to optimize substituents for target-specific applications .

Biological Activity

4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H12O4C_{13}H_{12}O_4 and a molecular weight of approximately 232.24 g/mol. Its structure includes a naphthalene ring with hydroxy and methoxy substituents, contributing to its unique reactivity and biological interactions.

Property Value
Molecular FormulaC13H12O4C_{13}H_{12}O_4
Molecular Weight232.24 g/mol
Functional GroupsHydroxy, Methoxy

Antimicrobial Properties

Research indicates that 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains were comparable to standard antibiotics like ciprofloxacin, suggesting its potential as an alternative treatment option in infectious diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values for these activities range from 2.97 to 8.38 µM, indicating significant cytotoxic effects compared to established chemotherapeutic agents like paclitaxel .

Anti-inflammatory Effects

Preliminary findings suggest that 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid may possess anti-inflammatory properties. Its mechanism appears to involve the modulation of inflammatory pathways through interaction with specific enzymes or receptors, although further studies are required to elucidate these interactions fully.

The biological activity of this compound is largely attributed to its functional groups. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The methoxy groups contribute to the lipophilicity of the compound, facilitating membrane permeability and interaction with intracellular targets .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various derivatives of naphthalene compounds found that 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid exhibited MIC values similar to those of standard antibiotics against Escherichia coli and Staphylococcus aureus .
  • Anticancer Evaluation : In a comparative analysis of several naphthalene derivatives, it was found that this compound showed superior anticancer activity against specific cell lines when compared to other derivatives, reinforcing its potential as a lead compound in drug development .
  • Inflammatory Pathway Interaction : Molecular docking studies suggested that the compound interacts with key proteins involved in inflammatory responses, indicating its potential use in treating inflammatory diseases .

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